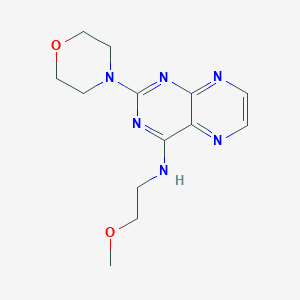
(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine typically involves multi-step organic synthesis. One common method includes the reaction of 2-methoxyethylamine with a pteridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction may produce pteridine amines .
Scientific Research Applications
(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)phenylamine
- (2-Methoxyethyl)morpholine
- (2-Methoxyethyl)pyrimidine
Uniqueness
(2-Methoxyethyl)(2-morpholin-4-ylpteridin-4-yl)amine is unique due to its specific structural features, such as the combination of a pteridine core with a methoxyethyl and morpholinyl substituent. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H18N6O2 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-morpholin-4-ylpteridin-4-amine |
InChI |
InChI=1S/C13H18N6O2/c1-20-7-4-16-12-10-11(15-3-2-14-10)17-13(18-12)19-5-8-21-9-6-19/h2-3H,4-9H2,1H3,(H,15,16,17,18) |
InChI Key |
IIIGOOIAFXUCLY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12188868.png)
![4-[(3-{2-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B12188871.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12188877.png)
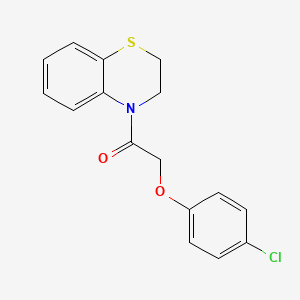
![2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B12188890.png)
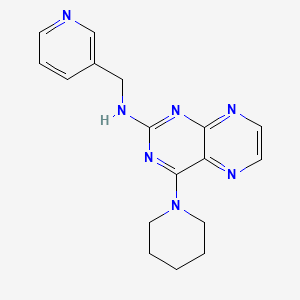
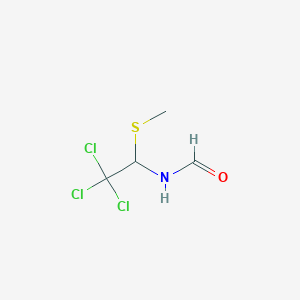
![6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B12188915.png)
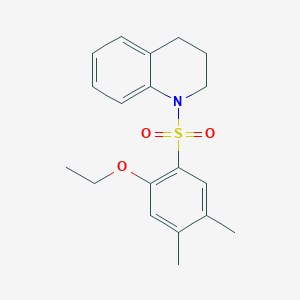
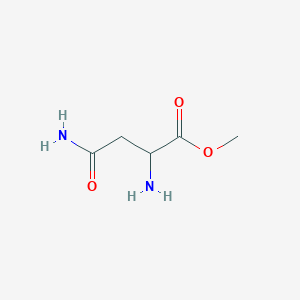
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12188941.png)
![5-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]furan-2-carboxamide](/img/structure/B12188955.png)
![2-benzyl-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B12188963.png)
